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Compound of Interest

Compound Name: 5-Methylbenzofuran

Cat. No.: B096412 Get Quote

Introduction: The Significance of the Benzofuran
Scaffold
The benzofuran ring system, a fusion of benzene and furan, is a cornerstone heterocyclic motif

in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of natural

products and synthetic compounds with potent biological activities underscores its importance

as a "privileged scaffold."[1][3] Derivatives of benzofuran are integral to numerous clinically

approved drugs and exhibit a vast spectrum of pharmacological properties, including

antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

This guide focuses on a specific, valuable derivative: 5-Methylbenzofuran. As a functionalized

building block, 5-Methylbenzofuran serves as a critical starting material and intermediate for

synthesizing more complex molecules. Its strategic methyl group at the C5 position offers a

point for metabolic modulation or further functionalization, making it a compound of significant

interest for professionals in drug discovery and organic synthesis. This document provides an

in-depth examination of its properties, synthesis, reactivity, and applications, tailored for a

scientific audience.

Part 1: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of 5-Methylbenzofuran is essential for its effective

use in research and development.
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Key Properties
The primary physicochemical characteristics of 5-Methylbenzofuran are summarized below

for quick reference.

Property Value Reference

CAS Number 18441-43-5

Molecular Formula C₉H₈O

Molecular Weight 132.16 g/mol

Physical Form Solid

Purity Typically ≥97%

Storage 2-8°C (Refrigerator)

Spectroscopic Characterization
Precise structural elucidation is paramount. The following is a predictive analysis of the

expected spectroscopic data for 5-Methylbenzofuran based on established principles of NMR,

IR, and mass spectrometry.[5][6][7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic, furanic, and methyl protons.

Furan Protons: Two doublets, one for H2 and one for H3, would appear in the downfield

region (approx. δ 6.5-7.8 ppm). The H2 proton is typically further downfield than H3.

Benzene Ring Protons: Protons at C4, C6, and C7 will produce signals in the aromatic

region (approx. δ 7.0-7.5 ppm), with splitting patterns dictated by their coupling.

Methyl Protons: A sharp singlet for the C5-methyl group would be observed in the upfield

region (approx. δ 2.4 ppm).

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.
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Furan Carbons: C2 and C3 typically resonate at approximately δ 145 and 106 ppm,

respectively.

Benzene Ring Carbons: The aromatic carbons will appear between δ 110-155 ppm. The

carbon attached to the oxygen (C7a) and the carbon bearing the methyl group (C5) will

have characteristic shifts.

Methyl Carbon: The methyl carbon signal is expected in the upfield region (approx. δ 21

ppm).[8]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a

prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely

involve the loss of CO or a methyl radical, which is characteristic of such aromatic systems.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.

C=C Aromatic Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the furan

ether linkage.

Part 2: Synthesis and Reactivity
The construction and chemical behavior of 5-Methylbenzofuran are governed by the principles

of heterocyclic chemistry.

Synthesis Pathway: A Representative Protocol
Substituted benzofurans are commonly synthesized from phenols. A robust and reliable

method involves the acid-catalyzed cyclization of an intermediate formed from p-cresol (4-

methylphenol) and an α-haloketone or its equivalent, such as chloroacetaldehyde dimethyl

acetal.
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Starting Materials

Reaction Steps

p-Cresol
(4-Methylphenol)

Step 1: O-Alkylation
(Williamson Ether Synthesis)
Base (e.g., NaOH, K₂CO₃)

Chloroacetaldehyde
Dimethyl Acetal

Intermediate:
2-(4-Methylphenoxy)acetaldehyde

Dimethyl Acetal

Step 2: Cyclization & Dehydration
Acid Catalyst (e.g., PPA, H₂SO₄)

Heat

Final Product:
5-Methylbenzofuran

Figure 1. General synthetic workflow for 5-Methylbenzofuran.

Click to download full resolution via product page

Caption: Figure 1. General synthetic workflow for 5-Methylbenzofuran.

Detailed Experimental Protocol (Exemplary):
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This protocol is a representative procedure based on established methods for benzofuran

synthesis.

Step 1: Synthesis of 1-(2,2-dimethoxyethoxy)-4-methylbenzene.

To a solution of p-cresol (1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a base

such as potassium carbonate (1.5 eq.).

Stir the mixture at room temperature for 30 minutes.

Add 2-bromo-1,1-dimethoxyethane (1.1 eq.) dropwise to the reaction mixture.

Heat the reaction to 80°C and maintain for 12-16 hours, monitoring progress by TLC.

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent

under reduced pressure.

Purify the resulting crude ether intermediate via vacuum distillation or column

chromatography.

Step 2: Cyclization to 5-Methylbenzofuran.

Add the purified ether intermediate from Step 1 to polyphosphoric acid (PPA) (typically a

10-fold excess by weight).

Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The causality here is

that the strong acid both hydrolyzes the acetal to the aldehyde in situ and catalyzes the

intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration to

form the furan ring.

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour

it onto crushed ice.

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine,

then dry over anhydrous magnesium sulfate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b096412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrate the solvent in vacuo and purify the crude product by column chromatography

on silica gel to yield pure 5-Methylbenzofuran.

Chemical Reactivity
The benzofuran nucleus is an electron-rich aromatic system, making it reactive towards

electrophiles.[9] The fusion of the benzene ring and the position of the methyl group influence

the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The furan ring is generally more activated than the

benzene ring. Electrophilic attack occurs preferentially at the C2 position, as the resulting

carbocation intermediate (sigma complex) is well-stabilized by resonance involving both the

oxygen atom and the fused benzene ring.[10][11] The presence of the electron-donating

methyl group at C5 further activates the benzene ring, but substitution on the furan ring

typically dominates under mild conditions. Common electrophilic reactions include:

Halogenation: Reaction with NBS or Br₂ can introduce a bromine atom at the C2 or C3

position.

Nitration & Sulfonation: These reactions require carefully controlled, mild conditions to

avoid degradation of the furan ring.[12]

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reactions introduce acyl or alkyl

groups, primarily at the C2 position.

Caption: Figure 2. Regioselectivity of electrophilic substitution.

Part 3: Applications in Drug Development and
Materials Science
The utility of 5-Methylbenzofuran stems from its role as a versatile scaffold for building

complex, high-value molecules.

Pharmaceutical Intermediate and Scaffolding
The benzofuran core is present in a multitude of biologically active compounds.[2][13] 5-
Methylbenzofuran is a key building block in the synthesis of pharmaceutical agents,
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particularly for central nervous system (CNS) disorders and as antimicrobial or anticancer

agents.[1][4]

Serotonin Receptor Modulators: The structure is used to develop compounds targeting

serotonin receptors, which have potential applications as antidepressants and anxiolytics.

Anticancer Agents: Many novel benzofuran derivatives have been synthesized and

evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer.

[1][4] The 5-methyl substitution can be a key feature in optimizing ligand-receptor

interactions.

Antimicrobial Agents: The scaffold is a common feature in compounds designed to have

antibacterial and antifungal properties.[1][13]
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Chemical Modifications

Target Applications

5-Methylbenzofuran
(Building Block)

Functionalization
(e.g., Acylation, Halogenation)

Coupling Reactions
(e.g., Suzuki, Heck)

Side-Chain Elaboration

Anticancer Agents

CNS Modulators

Organic Materials

Antimicrobial Compounds

Figure 3. Role as a scaffold in developing advanced molecules.
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Caption: Figure 3. Role as a scaffold in developing advanced molecules.

Materials Science
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Beyond pharmaceuticals, the conjugated π-system of 5-Methylbenzofuran makes it an

interesting component for materials science research.

Organic Electronics: Its electron-rich properties are suitable for designing organic

semiconductors and components for organic light-emitting diodes (OLEDs).

Fluorescent Dyes: The benzofuran scaffold can be incorporated into larger molecules to

create fluorescent probes and dyes for imaging and sensing applications.

Part 4: Safety, Handling, and Storage
Adherence to proper safety protocols is critical when handling any chemical reagent.

Hazard Identification
Based on available Safety Data Sheets (SDS), 5-Methylbenzofuran is classified with the

following hazards:

Hazard Type GHS Statement(s)

Acute Toxicity H302: Harmful if swallowed.

Skin Irritation H315: Causes skin irritation.

Eye Irritation H319: Causes serious eye irritation.

Respiratory Irritation H335: May cause respiratory irritation.

Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab

coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved

respirator with an organic vapor cartridge.

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or

vapor. Wash hands thoroughly after handling.

First Aid and Storage
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store in a

refrigerator (2-8°C) for long-term stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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